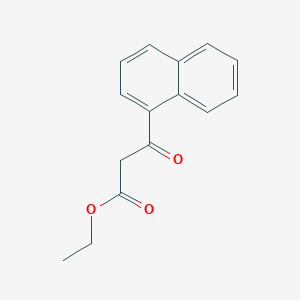

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-naphthalen-1-yl-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-2-18-15(17)10-14(16)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFWSFANXHXCJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375047 | |

| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62071-76-5 | |

| Record name | ethyl 3-(naphthalen-8-yl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62071-76-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Ethyl 3-(Naphthyl)-3-oxopropanoates

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of synthetic organic chemistry and medicinal chemistry, β-keto esters stand out as exceptionally versatile building blocks. Their unique structural motif, characterized by a ketone and an ester functionality separated by a methylene group, imparts a rich and tunable reactivity profile. This guide focuses on a specific and highly relevant subclass: ethyl 3-(naphthyl)-3-oxopropanoates. While various isomers exist, this document will center on the more extensively characterized ethyl 3-(naphthalen-1-yl)-3-oxopropanoate as a representative model, owing to the greater availability of technical data. The principles of reactivity and synthetic application discussed herein are broadly applicable to other isomers, such as the naphthalen-2-yl variant.

The fusion of the bulky, aromatic naphthalene moiety with the reactive β-keto ester core creates a molecule of significant interest for drug discovery and materials science. The naphthalene scaffold is a well-established pharmacophore, valued for its lipophilicity and ability to engage in π-stacking interactions with biological targets[1]. This guide will provide an in-depth exploration of the chemical properties, synthetic methodologies, and reactivity of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, offering field-proven insights for its strategic application in complex molecule synthesis.

Physicochemical and Spectroscopic Properties

The physicochemical properties of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate are foundational to its handling, purification, and reaction setup. While extensive experimental data for this specific molecule is not compiled in a single source, we can infer its properties from available data and an understanding of its constituent parts.

| Property | Value/Description | Source/Rationale |

| Molecular Formula | C₁₅H₁₄O₃ | [2] |

| Molecular Weight | 242.27 g/mol | [2] |

| Appearance | Likely a solid at room temperature. | Based on the high molecular weight and aromatic nature. Naphthalene itself is a solid.[3] |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, ethanol, and benzene. | The large, nonpolar naphthalene ring dominates the molecule's polarity, making it hydrophobic. Naphthalene exhibits similar solubility.[3] |

| Melting Point | Not consistently reported, but expected to be above room temperature. | The related methyl 3-(naphthalen-2-yl)-3-oxopropanoate is a solid.[4] |

Spectroscopic Signature:

-

¹H NMR: The proton NMR spectrum will be characterized by signals from the ethyl group (a triplet and a quartet), the methylene protons between the carbonyls (a singlet, the position of which is highly dependent on the degree of enolization), and a complex multiplet pattern in the aromatic region corresponding to the seven protons of the naphthalene ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the two carbonyl carbons (ketone and ester), the methylene carbon, the two carbons of the ethyl group, and the ten carbons of the naphthalene ring system. The chemical shifts of the carbonyl carbons are particularly diagnostic.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester. These will likely appear in the region of 1650-1750 cm⁻¹. The presence of the aromatic naphthalene ring will be indicated by C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z = 242.27. Fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅) and other characteristic cleavages of the β-keto ester system.

The Core of Reactivity: The Active Methylene Group

The synthetic versatility of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate stems from the reactivity of the α-carbon (the methylene group situated between the two carbonyl groups). This position is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the α-hydrogens.[6]

This enhanced acidity allows for the easy deprotonation by even mild bases to form a resonance-stabilized enolate. This enolate is a soft nucleophile, poised to react with a wide array of electrophiles. This fundamental reactivity underpins many of the key transformations of β-keto esters.[6]

Figure 1: Key reactivity pathways of a β-keto ester.

Key Synthetic Transformations

The stable enolate of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate serves as a versatile nucleophile in a variety of carbon-carbon bond-forming reactions.

Alkylation

One of the most fundamental reactions of β-keto esters is the alkylation of the α-carbon.[7] This reaction proceeds via an Sₙ2 mechanism where the enolate attacks an alkyl halide or other suitable electrophile.

Experimental Protocol: α-Alkylation

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) and anhydrous ethanol.

-

Enolate Formation: Cool the solution to 0 °C in an ice bath. Add a solution of ethyl 3-(naphthalen-1-yl)-3-oxopropanoate (1.0 equivalent) in anhydrous ethanol dropwise over 15 minutes. Stir the mixture at room temperature for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add the desired alkyl halide (1.1 equivalents) to the reaction mixture. Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous ethanol and a nitrogen atmosphere is critical to prevent the quenching of the strongly basic sodium ethoxide and the reactive enolate by water.

-

Base Choice: Sodium ethoxide is used as the base because its conjugate acid (ethanol) is the solvent, preventing transesterification side reactions.

-

Stepwise Addition: Adding the β-keto ester to the base ensures that there is always an excess of base present, promoting complete enolate formation and minimizing self-condensation.

Hydrolysis and Decarboxylation

β-keto esters can be hydrolyzed to the corresponding β-keto acid, which can then be decarboxylated upon heating to yield a ketone. This sequence provides a powerful method for synthesizing more complex ketones.[7]

Figure 2: Workflow for hydrolysis and decarboxylation.

Palladium-Catalyzed Reactions

Modern synthetic methods have expanded the utility of β-keto esters through transition metal catalysis. Palladium-catalyzed reactions, in particular, offer novel transformations that are not achievable through traditional methods.[8] For example, allylic esters of β-keto acids can undergo palladium-catalyzed decarboxylation to generate palladium enolates, which can then participate in a variety of reactions including aldol condensations and Michael additions.[8]

Applications in Drug Discovery and Medicinal Chemistry

The naphthalene nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[9][10] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][11]

The combination of the naphthalene moiety with the versatile β-keto ester functionality makes ethyl 3-(naphthalen-1-yl)-3-oxopropanoate a highly attractive starting material for the synthesis of novel therapeutic agents. For instance, β-keto esters can react with aromatic amines to form hydroxyquinoline derivatives, a class of compounds with significant biological activities.[12] The reactivity of the active methylene group and the carbonyls allows for the construction of complex heterocyclic systems, which are central to many drug discovery programs. The naphthalene portion of the molecule can be strategically employed to enhance binding to target proteins through hydrophobic and π-stacking interactions.

Conclusion

Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is a powerful and versatile chemical intermediate. Its core reactivity, centered on the acidic methylene protons and the resulting resonance-stabilized enolate, provides access to a vast array of synthetic transformations. From classical alkylation and decarboxylation reactions to modern palladium-catalyzed couplings, this building block offers chemists a reliable and adaptable tool for the construction of complex molecular architectures. For researchers in drug discovery, the incorporation of the biologically relevant naphthalene scaffold presents a compelling strategic advantage for the design and synthesis of novel therapeutics. A thorough understanding of the principles outlined in this guide will empower scientists to fully exploit the synthetic potential of this valuable compound.

References

- A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters. Benchchem.

- Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.

- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.

- Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

- Unlocking the Potential of 1-Methyl-1-naphthalen-1-ylhydrazine: A Guide for Drug Discovery. Benchchem.

- (PDF) Mastering β-keto esters. ResearchGate.

- Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. OUCI.

- Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate. Sigma-Aldrich.

- (PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate.

- Functionalized Naphthalenes For Diverse Applications. Life Chemicals.

- Supporting Information.

- NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE.

- ethyl 3-(naphthalen-2-yl)-3-oxopropanoate. ChemicalBook.

- Ethyl 3-(Naphthalen-7-Yl)-3-Oxopropanoate. ChemicalBook.

- Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0. Smolecule.

- 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester. PubChem.

- 62071-76-5|Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate. BLDpharm.

- 2-[ethyl(nitroso)amino]ethyl 3-(naphthalen-1-yl)-2-[(oxolan-2-yl)methyl]propanoate. PubChemLite.

- 3-Naphthalen-1-yl-3-oxo-propionic acid ethyl ester. Santa Cruz Biotechnology.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. aklectures.com [aklectures.com]

- 8. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 10. lifechemicals.com [lifechemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular architecture of pharmacologically active compounds is a critical determinant of their biological activity. Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, a β-keto ester featuring a bulky naphthalene moiety, presents a compelling case study in conformational analysis. Its structural flexibility, governed by the rotation around several single bonds and the potential for keto-enol tautomerism, dictates its three-dimensional shape and, consequently, its interaction with biological targets. This guide provides a comprehensive exploration of the conformational landscape of this molecule, integrating theoretical principles with practical methodologies for its elucidation. We will delve into the nuances of its structure, the experimental techniques used to characterize it, and the computational approaches that complement these findings, offering a holistic understanding for professionals in drug discovery and development. The control and understanding of molecular conformation are paramount in designing effective and selective therapeutic agents[1][2].

Introduction: The Significance of Molecular Conformation in Drug Design

The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape, which allows it to bind to specific biological targets like proteins or enzymes with high affinity and selectivity[3]. This "lock and key" model underscores the importance of a molecule's conformation—the spatial arrangement of its atoms. For flexible molecules like Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate, which possess multiple rotatable bonds, a spectrum of conformations is possible, each with a different energy level[4]. Identifying the low-energy, biologically active conformation is a cornerstone of modern, structure-based drug design[2].

Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate belongs to the class of β-dicarbonyl compounds, which are known for their unique chemical reactivity and synthetic versatility[5][6][7]. The presence of a naphthalene group introduces significant steric bulk and potential for π-stacking interactions, making its conformational preferences particularly relevant in the context of designing molecules for specific binding pockets.

The Conformational Landscape

The structure of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is characterized by several key features that govern its conformational possibilities: the rotatable single bonds and the phenomenon of keto-enol tautomerism.

Key Rotatable Bonds and Steric Considerations

The primary degrees of freedom in this molecule are the rotations around the C-C single bonds of the propanoate chain and the bond connecting the naphthalene ring to the carbonyl group. The bulky naphthalene ring imposes significant steric hindrance, which will restrict the rotational freedom around the adjacent bond, favoring conformations that minimize steric clash.

Diagram 1: Key Rotatable Bonds

Caption: Rotatable bonds (τ1, τ2, τ3) in Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.

Keto-Enol Tautomerism

A hallmark of β-dicarbonyl compounds is their ability to exist in a dynamic equilibrium between a keto and an enol form.[8][9][10] This process, known as tautomerism, involves the migration of a proton and the shifting of double bonds.

-

Keto Form: Contains two carbonyl groups separated by a methylene group.

-

Enol Form: Features a hydroxyl group adjacent to a carbon-carbon double bond, forming an enol. This form is stabilized by conjugation and, importantly, by the formation of a six-membered intramolecular hydrogen bond.

The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.[11] In nonpolar solvents, the enol form is often favored due to the stabilizing intramolecular hydrogen bond. In polar, protic solvents, the keto form may be more prevalent as the solvent can form intermolecular hydrogen bonds with the carbonyl groups. The determination of the keto-enol equilibrium constant can be achieved using ¹H NMR spectroscopy by integrating the signals corresponding to each tautomer.[12]

Diagram 2: Keto-Enol Tautomerism

Caption: Equilibrium between the keto and enol tautomers.

Experimental Elucidation of Structure and Conformation

A combination of analytical techniques is required to definitively determine the three-dimensional structure and preferred conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most unambiguous determination of molecular structure in the solid state.[13] It reveals precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule in its lowest energy conformation within the crystal lattice.

Hypothetical Crystallographic Data Summary

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.54 |

| c (Å) | 15.67 |

| β (°) | 98.5 |

| Torsion Angle (τ1) | 45.2° |

| Torsion Angle (τ2) | 175.8° |

This data is illustrative and would need to be determined experimentally.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethanol/water) to obtain single crystals of sufficient quality.

-

Data Collection: Mount a selected crystal on a goniometer head and cool it under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations.[13] Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[13]

-

Structure Solution and Refinement: Process the collected data to determine the unit cell dimensions and space group. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build and refine the molecular model against the experimental data until convergence is reached.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for studying the structure and dynamics of molecules in solution.[14][15][16] For a flexible molecule, the observed NMR parameters are often a population-weighted average of all contributing conformations.[15]

-

¹H and ¹³C NMR: Provide information about the chemical environment of each nucleus and can be used to confirm the molecular connectivity and determine the keto-enol ratio.[12]

-

2D NMR (COSY, HSQC, HMBC): Establish through-bond correlations to assign all proton and carbon signals unambiguously.

-

Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This is crucial for conformational analysis. NOEs are observed between protons that are close in space (< 5 Å), providing direct evidence for specific spatial arrangements and helping to define the preferred conformation(s) in solution.[14]

Experimental Protocol: NMR-Based Conformational Analysis

-

Sample Preparation: Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) on a high-field NMR spectrometer. The choice of solvent can be varied to study its effect on the keto-enol equilibrium.

-

Data Analysis: Integrate the ¹H NMR signals to quantify the keto:enol ratio. Analyze the NOESY spectrum to identify through-space correlations. These experimental NOEs are then compared to distances derived from computationally generated models of different conformers.

Computational Modeling: A Theoretical Insight

Computational chemistry provides a powerful complement to experimental data, allowing for the exploration of the entire conformational energy landscape.[17]

-

Conformational Search: Algorithms are used to systematically or stochastically rotate the flexible bonds and generate a large number of possible conformations.

-

Quantum Mechanics (QM) Calculations (e.g., DFT): The energy of each generated conformer is calculated to identify the low-energy structures. Density Functional Theory (DFT) is a common method for obtaining accurate relative energies.[17]

-

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the molecule over time, providing insights into the transitions between different conformational states.

The combination of experimental NMR data with computational modeling allows for a detailed and dynamic picture of the molecule's conformational preferences in solution.[18][19]

Diagram 3: Integrated Workflow for Structural Elucidation

Caption: Workflow for determining molecular structure and conformation.

Implications for Drug Development

A thorough understanding of the conformational properties of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate is vital for its potential application in drug discovery.

-

Bioactive Conformation: The conformation that the molecule adopts when bound to its target may be one of its low-energy solution conformations, or it may be a higher-energy state. Knowing the energy penalty to adopt the bioactive conformation is critical.

-

Conformational Restriction: If the bioactive conformation is known, the molecule can be modified to "lock" it into this shape. This strategy of conformational restriction can lead to increased potency and selectivity by reducing the entropic penalty of binding.[1]

-

Structure-Activity Relationship (SAR): By understanding how structural modifications affect the preferred conformation and, in turn, the biological activity, a more rational approach to lead optimization can be undertaken.

Conclusion

The molecular structure and conformation of Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate are governed by a delicate interplay of steric effects, electronic interactions, and the potential for keto-enol tautomerism. A multi-faceted approach, combining the definitive solid-state analysis of X-ray crystallography, the detailed solution-state insights from NMR spectroscopy, and the comprehensive theoretical exploration from computational modeling, is essential for a complete understanding. This knowledge is not merely academic; it forms the rational basis for the design and development of novel therapeutics, enabling scientists to fine-tune molecular architecture for optimal biological function.

References

-

Royal Society. (1928). An X-ray investigation of the structure of some naphthalene derivatives. Proceedings A. [Link]

-

Chemistry Classes by Sunil Sir. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. YouTube. [Link]

-

PHYWE Systeme GmbH & Co. KG. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). [Link]

-

Slideshare. Enol Tautomerism of Ethyl Acetoacetate presentation. [Link]

-

Drug Design Org. Conformational Analysis. [Link]

-

Khodov, I.A., et al. Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. arXiv. [Link]

-

Chemistry For Everyone. (2025). What Role Does Molecular Shape Play In Drug Design?. YouTube. [Link]

-

MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

-

Reddit. (2017). Why is the keto the favored tautomer of ethyl acetoacetate?. [Link]

-

Hilaris Publisher. Conformational Design and its importance in drug discovery. [Link]

-

Journal of the American Chemical Society. Conformational analysis by lanthanide induced shifts. I. Applications to .alpha.,.beta.-unsaturated aldehydes, ketones, esters, and amides. [Link]

-

MDPI. (2022). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. [Link]

-

MDPI. (2022). Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. [Link]

-

Recent. NMR free ligand conformations and atomic resolution dynamics. [Link]

-

University of Southampton. (2022). The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions. [Link]

-

ResearchGate. (2025). The Use of Conformational Restriction in Medicinal Chemistry. [Link]

-

PubMed. (2017). Conformational control in structure-based drug design. [Link]

-

Taylor & Francis Online. X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. [Link]

-

RSC Publishing. (2022). Statistical evaluation of simulated NMR data of flexible molecules. [Link]

-

ResearchGate. (2025). X-Ray Diffraction Study of Some Liquid Naphthalene Derivatives. [Link]

-

ResearchGate. (2025). X-ray diffraction study of the structure of liquid naphthalene at 368K. [Link]

-

NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

-

Fiveable. β-dicarbonyl compounds Definition. [Link]

-

V.P. & R.P.T.P. Science College. CHEMISTRY OF β-DICARBONYL COMPOUNDS. [Link]

- Google Patents. Synthesis of aryloxypropanolamines and arylethanolamines.

-

Unknown Source. Enolates of β-Dicarbonyl Compounds. [Link]

-

Human Metabolome Database. (2012). Showing metabocard for Ethyl 3-oxo-3-phenylpropanoate (HMDB0040268). [Link]

-

PubChem. Ethyl 3-(3-oxocyclohex-1-en-1-yl)propanoate. [Link]

-

YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. [Link]

-

YouTube. (2018). Reactions of Beta-Dicarbonyl Compounds. [Link]

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

-

Stenutz. ethyl 3-oxo-3-phenylpropanoate. [Link]

-

ACS Publications. (1994). Synthesis of .beta.-Dicarbonyl Compounds via the Conjugate Addition of Benzaldoximate Anion to .alpha.,.beta.-Acetylenic Carbonyl Compounds. [Link]

-

ResearchGate. A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate. [Link]

-

NIH. Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. [Link]

- Google Patents.

-

Biointerface Research in Applied Chemistry. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Conformational Analysis - Drug Design Org [drugdesign.org]

- 5. fiveable.me [fiveable.me]

- 6. vpscience.org [vpscience.org]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. youtube.com [youtube.com]

- 9. Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester) | PHYWE [phywe.com]

- 10. Enol Tautomerism of Ethyl Acetoacetate presentation | PPTX [slideshare.net]

- 11. reddit.com [reddit.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. mdpi.com [mdpi.com]

- 14. arxiv.org [arxiv.org]

- 15. mr.copernicus.org [mr.copernicus.org]

- 16. The conformational analysis of small, flexible molcules using NMR of liquid crystalline solutions - ePrints Soton [eprints.soton.ac.uk]

- 17. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Statistical evaluation of simulated NMR data of flexible molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP00330A [pubs.rsc.org]

Navigating the Physicochemical Landscape of Ethyl 3-(naphthalen-yl)-3-oxopropanoates: A Technical Guide for Drug Development Professionals

Executive Summary

In the intricate world of medicinal chemistry and drug development, a profound understanding of the physicochemical properties of novel compounds is paramount. This guide delves into the physical characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a molecule of interest for its potential applications in pharmaceutical synthesis. A conspicuous scarcity of empirical data for this specific isomer necessitates a combined approach of comparative analysis with related isomers and a robust framework for its experimental characterization. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the known properties of homologous compounds, the theoretical underpinnings of isomer-specific physicochemical behavior, and detailed protocols for the precise determination of its melting and boiling points.

Introduction: The Significance of Naphthyl-Substituted β-Ketoesters

Naphthalene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of a β-ketoester moiety, as seen in the Ethyl 3-(naphthalen-yl)-3-oxopropanoate series, offers a versatile scaffold for the synthesis of more complex heterocyclic systems and functionalized molecules. The precise positioning of the substituent on the naphthalene ring can significantly influence the molecule's steric and electronic properties, thereby affecting its biological activity and physicochemical parameters such as solubility, crystal packing, and, consequently, its melting and boiling points.

A thorough investigation into the physical properties of this compound is a critical first step in its journey from a laboratory curiosity to a potential drug candidate. However, a comprehensive search of the current scientific literature and chemical databases reveals a significant gap in the experimental data for this particular isomer.

Comparative Analysis of Isomeric Ethyl 3-(naphthalen-yl)-3-oxopropanoates

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Data Source |

| Ethyl 3-(naphthalen-7-yl)-3-oxopropanoate | 62550-65-6 | 46 | 370.0 ± 15.0 (Predicted) | [1] |

| Ethyl 3-(naphthalen-1-yl)-3-oxopropanoate | 62071-76-5 | Not available | Not available | |

| Ethyl 3-(naphthalen-2-yl)-3-oxopropanoate | Not available | Not available | Not available | |

| This compound | Not available | To be determined | To be determined |

This table will be updated as experimental data becomes available.

The Influence of Substituent Position on Physical Properties

The position of the ethyl 3-oxo-propanoate group on the naphthalene ring is expected to have a discernible impact on the melting and boiling points due to variations in molecular symmetry, dipole moment, and the efficiency of crystal lattice packing.

-

Symmetry and Packing: Molecules with higher symmetry tend to pack more efficiently into a crystal lattice, leading to stronger intermolecular forces and, consequently, higher melting points. The substitution at the 1- and 8-positions (peri positions) of the naphthalene ring can introduce significant steric strain, potentially distorting the planarity of the naphthalene system. This distortion can hinder efficient crystal packing and may lead to a lower melting point compared to less sterically hindered isomers.

-

Dipole Moment: The overall dipole moment of the molecule will vary depending on the orientation of the polar ester and ketone functionalities relative to the naphthalene core. Differences in dipole moments among isomers will affect dipole-dipole interactions in the liquid and solid states, influencing both boiling and melting points.

Given the steric hindrance associated with the 8-position, it is plausible to hypothesize that this compound may exhibit a different melting point compared to the 7-yl isomer, likely influenced by a less efficient crystal packing.

Experimental Determination of Physical Properties

Given the absence of literature data, the experimental determination of the melting and boiling points of this compound is essential. The following protocols describe standard and reliable methods for these measurements.

Melting Point Determination

The melting point is a fundamental indicator of the purity of a crystalline solid. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound, while impurities tend to depress and broaden the melting range.

Protocol:

-

Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.

-

Verification: Perform at least two more determinations to ensure the reproducibility of the measurement.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol (Micro method):

-

Sample Preparation: Place a small amount (a few drops) of liquid this compound into a small test tube (fusion tube).

-

Capillary Inversion: Take a capillary tube sealed at one end and place it, open end down, into the liquid in the fusion tube.

-

Apparatus Setup: Attach the fusion tube to a thermometer and immerse the setup in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment. If the pressure is not 760 mmHg, a correction may be necessary.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the characterization of a novel compound like this compound.

Caption: Workflow for the Characterization of a Novel Compound.

Conclusion

While the physical properties of this compound are not yet documented, a systematic approach combining comparative analysis with established experimental protocols can effectively fill this knowledge gap. The data for the 7-yl isomer provides a valuable, albeit preliminary, benchmark. The protocols and workflow detailed in this guide offer a clear path for researchers to accurately determine the melting and boiling points, thereby contributing essential data for the advancement of drug discovery and development projects involving this and related molecular scaffolds.

References

Sources

A Comprehensive Technical Guide to the Biological Activities of Naphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a privileged scaffold in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This guide provides an in-depth exploration of the multifaceted pharmacological potential of naphthalene-based compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing technical data with mechanistic insights, this document aims to be an essential resource for professionals engaged in drug discovery and development. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental protocols, supported by authoritative references and visual aids to facilitate a comprehensive understanding of this versatile chemical entity.

Introduction: The Versatility of the Naphthalene Scaffold

Naphthalene (C₁₀H₈) is a simple aromatic hydrocarbon consisting of two fused benzene rings.[1][2] This fundamental structure provides a versatile platform for chemical modification, allowing for the synthesis of a vast array of derivatives with diverse pharmacological activities.[3][4] The inherent lipophilicity of the naphthalene core facilitates its interaction with biological membranes and intracellular targets. Furthermore, the electronic properties of the fused ring system can be modulated by the introduction of various substituents, leading to a broad spectrum of biological effects.

Naphthalene derivatives have been successfully developed into a range of therapeutic agents, demonstrating their clinical significance.[2][3] Marketed drugs containing the naphthalene moiety include the antifungal agents naftifine and terbinafine, the non-steroidal anti-inflammatory drug (NSAID) naproxen, and the antitubercular drug bedaquiline.[2][4] These examples underscore the therapeutic potential of this scaffold and continue to inspire the development of novel naphthalene-based drug candidates.

Anticancer Activities of Naphthalene Derivatives

The quest for novel and effective anticancer agents is a cornerstone of modern drug discovery. Naphthalene derivatives have emerged as a promising class of compounds with potent cytotoxic and antiproliferative activities against various cancer cell lines.[5][6][7] Their mechanisms of action are diverse and often involve the targeting of critical cellular processes essential for cancer cell survival and proliferation.

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer effects of naphthalene derivatives are attributed to their ability to interfere with multiple signaling pathways and cellular components that are frequently dysregulated in cancer.

-

Tubulin Polymerization Inhibition: A significant number of naphthalene derivatives exert their anticancer effects by disrupting microtubule dynamics.[5][8][9] Microtubules, polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin, these compounds can inhibit its polymerization, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[5] For instance, certain naphthalene-enamide hybrids have demonstrated potent inhibition of tubulin beta polymerization.[5]

-

Enzyme Inhibition: Naphthalene derivatives can act as inhibitors of various enzymes that play pivotal roles in cancer progression. This includes:

-

Tyrosine Kinases: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Naphthalene-chalcone hybrids have been identified as potent VEGFR-2 inhibitors.[10][11]

-

Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Naphthalene derivatives have been reported to inhibit topoisomerases, leading to DNA damage and apoptosis.[4]

-

Histone Deacetylases (HDACs): HDACs are involved in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes.

-

-

Induction of Apoptosis: Many naphthalene derivatives trigger programmed cell death, or apoptosis, in cancer cells.[5][12] This can be initiated through various mechanisms, including the activation of caspase cascades and the disruption of mitochondrial membrane potential.[5] Some derivatives have been shown to induce apoptosis by regulating cell autophagy.[12]

-

Disruption of the Warburg Effect: Cancer cells often exhibit increased glucose metabolism through aerobic glycolysis, a phenomenon known as the Warburg effect. Certain naphthalene-1,4-dione analogues have been shown to disrupt this metabolic pathway, leading to selective cytotoxicity towards cancer cells.[6]

Structure-Activity Relationship (SAR) Insights

The anticancer potency and selectivity of naphthalene derivatives are highly dependent on their chemical structure. Key SAR observations include:

-

The nature and position of substituents on the naphthalene ring significantly influence activity.

-

The incorporation of specific heterocyclic moieties, such as triazoles or imidazoles, can enhance cytotoxic effects.[6][13]

-

The length and nature of linker groups connecting the naphthalene core to other pharmacophores are critical for optimal activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment: Treat the cells with various concentrations of the naphthalene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[5]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Naphthalene Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Naphthalene-enamide analogs (5f, 5g) | Huh-7 (Hepatocellular Carcinoma) | 2.62, 3.37 | [5] |

| Naphthalene-1,4-dione analogue (44) | Cancer cells | 6.4 | [6] |

| Naphthalene-chalcone derivative (2j) | A549 (Lung Cancer) | 7.835 | [10] |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast Cancer) | 0.03 - 0.06 | [14] |

Visualization: Anticancer Mechanisms

Caption: Mechanisms of anticancer activity of naphthalene derivatives.

Antimicrobial Activities of Naphthalene Derivatives

The rise of antimicrobial resistance poses a significant threat to global health, necessitating the discovery of new antimicrobial agents. Naphthalene derivatives have demonstrated broad-spectrum activity against a variety of pathogenic microorganisms, including bacteria and fungi.[2][3][15]

Mechanism of Action: Disrupting Microbial Integrity

The antimicrobial effects of naphthalene derivatives are often linked to their ability to compromise essential microbial structures and functions.

-

Inhibition of Ergosterol Biosynthesis: In fungi, a primary mechanism of action is the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway.[2] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to membrane disruption and fungal cell death. This is the mechanism of action for the marketed antifungal drugs tolnaftate, naftifine, and terbinafine.[2]

-

Membrane Destabilization: The lipophilic nature of the naphthalene core allows these compounds to intercalate into the lipid bilayer of microbial cell membranes. This can disrupt membrane integrity, leading to increased permeability and leakage of essential cellular components.[3] Quaternary ammonium compounds (QACs) containing a naphthalene moiety have shown potent membrane-disrupting activity.[3]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).[3][15]

-

Serial Dilutions: Prepare two-fold serial dilutions of the naphthalene derivative in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of Naphthalene Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Naphthalene-Azole derivatives | Candida species | Outperformed fluconazole | [2] |

| Naphthalene-chalcone derivative (2f) | Staphylococcus epidermidis | 15.6 | [10] |

| Naphthalene-chalcone derivatives (2d, 2j) | Enterococcus faecalis | 15.6 | [10] |

Anti-inflammatory Activities of Naphthalene Derivatives

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases. Naphthalene derivatives have shown significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory disorders.[4][16][17]

Mechanism of Action: Modulating Inflammatory Pathways

The anti-inflammatory effects of naphthalene derivatives are mediated through the modulation of key inflammatory pathways and cellular responses.

-

Inhibition of Neutrophil Activation: Neutrophils play a crucial role in the inflammatory response. Some naphthalene derivatives have been shown to inhibit the activation of neutrophils stimulated by inflammatory mediators like phorbol myristate acetate (PMA).[16] This can involve the inhibition of superoxide anion production, a key component of the neutrophil oxidative burst.[16]

-

COX Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Some naphthalene derivatives may exert their anti-inflammatory effects through the inhibition of COX enzymes.[4]

Experimental Protocol: Inhibition of Neutrophil Superoxide Production

This assay measures the ability of a compound to inhibit the production of superoxide anions by activated neutrophils.

Principle: Superoxide dismutase (SOD)-inhibitable reduction of ferricytochrome c is used to quantify superoxide anion production.

Step-by-Step Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh blood using a density gradient centrifugation method.

-

Pre-incubation: Pre-incubate the isolated neutrophils with the naphthalene derivative or vehicle control.

-

Stimulation: Stimulate the neutrophils with an activating agent such as PMA or fMLP in the presence of ferricytochrome c.

-

Absorbance Measurement: Measure the change in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c by superoxide anions.

-

Data Analysis: Calculate the percentage of inhibition of superoxide production compared to the control.

Neuroprotective Activities of Naphthalene Derivatives

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons. Naphthalene derivatives have emerged as a promising class of compounds with neuroprotective potential.[18][19][20][21]

Mechanism of Action: Targeting Neurodegenerative Pathways

The neuroprotective effects of naphthalene derivatives are multifaceted and involve targeting key pathological processes in neurodegeneration.

-

Inhibition of Acetylcholinesterase (AChE): AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE can increase acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. Some naphthalene derivatives have been identified as potent AChE inhibitors.[18][21]

-

Anti-Amyloidogenic Activity: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain naphthalene derivatives have been shown to inhibit the aggregation of Aβ peptides and have a high affinity for amyloid plaques.[19]

-

Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of many neurodegenerative diseases. The production of reactive oxygen species (ROS) can be induced by naphthalene metabolites, and some derivatives may possess antioxidant properties that can mitigate this damage.[22]

Experimental Protocol: In Vitro Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult.

Step-by-Step Methodology:

-

Cell Culture: Culture a neuronal cell line (e.g., PC12 cells).

-

Compound Pre-treatment: Pre-treat the cells with the naphthalene derivative for a specified period.

-

Induction of Toxicity: Expose the cells to a neurotoxin (e.g., rotenone or corticosterone) to induce cell death.[20][23]

-

Assessment of Cell Viability: Measure cell viability using an appropriate method, such as the MTT assay.

-

Data Analysis: Determine the extent to which the compound protects the cells from the toxic insult.

Visualization: Neuroprotective Mechanisms

Caption: Mechanisms of neuroprotective activity of naphthalene derivatives.

Toxicology and Safety Considerations

While naphthalene derivatives hold significant therapeutic promise, it is crucial to consider their potential toxicity. Naphthalene itself can be metabolized into reactive epoxides and quinones by cytochrome P450 enzymes.[24][25] These metabolites can cause oxidative stress and cellular damage.[24] Acute exposure to high levels of naphthalene can lead to adverse effects such as nausea, vomiting, and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[24][26] Therefore, careful toxicological evaluation is an essential component of the drug development process for any new naphthalene-based compound.

Conclusion and Future Perspectives

The naphthalene scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The versatility of the naphthalene core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of diverse structure-activity relationships.

Future research in this area should focus on several key aspects:

-

Target-Specific Design: The rational design of naphthalene derivatives that selectively target specific enzymes or receptors to minimize off-target effects and improve safety profiles.

-

Hybrid Molecules: The synthesis of hybrid molecules that combine the naphthalene scaffold with other pharmacophores to create multi-target-directed ligands with enhanced efficacy.[4]

-

Advanced Drug Delivery Systems: The development of novel drug delivery systems to improve the bioavailability and therapeutic index of promising naphthalene-based compounds.

-

In-depth Mechanistic Studies: Comprehensive investigations into the molecular mechanisms of action of novel derivatives to identify new therapeutic targets and pathways.

By leveraging the principles of medicinal chemistry and a deep understanding of the underlying biology, the full therapeutic potential of naphthalene derivatives can be realized, leading to the development of next-generation drugs for a wide range of human diseases.

References

-

The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. (n.d.). SSRN. Retrieved from [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10. Retrieved from [Link]

-

Huang, S. T., Wang, S. K., & Shen, A. Y. (2003). Biological Study of Naphthalene Derivatives with Antiinflammatory Activities. Drug Development Research, 60(4), 261-269. Retrieved from [Link]

-

Jana, B., Sviridovs, M., Ozola, V., & Prikulis, A. (2023). Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. Pharmaceuticals, 16(12), 1696. Retrieved from [Link]

-

El-Sayed, N. A., El-Gamal, M. I., & Al-Ameen, M. A. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 14(1), 1-15. Retrieved from [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. International Journal of ChemTech Research, 2(4), 972-980. Retrieved from [Link]

-

Cheng, Y., Yu, T. T., Olzomer, E. M., Beretta, M., Katen, A., Su, J., Jones, J. P., Black, D. S. C., Hoehn, K. L., Byrne, F. L., & Kumar, N. (2024). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry, 15(4), 1121-1132. Retrieved from [Link]

-

El-Sayed, N. A., El-Gamal, M. I., & Al-Ameen, M. A. (2020). Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities. RSC Advances, 10(70), 42963-42977. Retrieved from [Link]

-

Shaaban, S., Gaffer, H. E., & Jabar, Y. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Biointerface Research in Applied Chemistry, 12(5), 6549-6563. Retrieved from [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. International Journal of ChemTech Research, 2(4), 972-980. Retrieved from [https://www.sphinxsai.com/2009/pharm/chemtech/pt=13, (972-980).pdf]([Link], (972-980).pdf)

-

Osmaniye, D., Sağlık, B. N., Levent, S., Çavuşoğlu, B. K., & Özkay, Y. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6987-7002. Retrieved from [Link]

-

Osmaniye, D., Sağlık, B. N., Levent, S., Çavuşoğlu, B. K., & Özkay, Y. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6987–7002. Retrieved from [Link]

-

Makar, S., Saha, T., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 252-276. Retrieved from [Link]

-

Anwar, F., Khan, K. M., & Salar, U. (2020). New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation. Computational Biology and Chemistry, 89, 107378. Retrieved from [Link]

-

Fernández-Gómez, I., Bencomo-Martínez, A., & Sablón-Carrazana, M. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 208, 112810. Retrieved from [Link]

-

Public Health England. (2017). Naphthalene: toxicological overview. Retrieved from [Link]

-

Schultz, T. W., & Moulton, B. A. (1985). Structure activity relationships of selected naphthalene derivatives. Bulletin of Environmental Contamination and Toxicology, 34(1), 1-6. Retrieved from [Link]

-

Wang, Z., Li, Z., & Gao, R. (2021). Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. European Journal of Medicinal Chemistry, 213, 113171. Retrieved from [Link]

-

Zhang, Y., Wang, Y., & Li, Y. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 62, 128637. Retrieved from [Link]

-

Wang, L., Wang, Y., & Wang, Q. (2014). Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 24(16), 3845-3849. Retrieved from [Link]

-

National Pesticide Information Center. (2014). Naphthalene Technical Fact Sheet. Retrieved from [Link]

-

Zhang, P. C., Wang, S., & Wu, Y. (2015). Neuroprotective Naphthalene and Flavan Derivatives From Polygonum Cuspidatum. Phytochemistry, 117, 337-345. Retrieved from [Link]

-

Liu, W., He, M., & Li, Y. (2022). Synthesis, biological evaluation and molecular docking investigation of new sulphonamide derivatives bearing naphthalene moiety as potent tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 9-38. Retrieved from [Link]

-

Stütz, A., & Nussbaumer, P. (1994). Synthesis and structure-activity relationships of naphthalene-substituted derivatives of the allylamine antimycotic terbinafine. Journal of Medicinal Chemistry, 37(2), 314-323. Retrieved from [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. Y. (2024). Evaluating Naphthalene-Modified Metallosalen Complexes as Anticancer Agents. Journal of Medicinal Chemistry, 67(14), 11845-11856. Retrieved from [Link]

-

Stohs, S. J., Ohia, S., & Bagchi, D. (2002). Naphthalene toxicity and antioxidant nutrients. Toxicology, 180(1), 97-105. Retrieved from [Link]

-

Fernández-Gómez, I., Bencomo-Martínez, A., & Sablón-Carrazana, M. (2020). A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 208, 112810. Retrieved from [Link]

-

El-Sayed, N. A., El-Gamal, M. I., & Al-Ameen, M. A. (2024). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 14(1), 1-15. Retrieved from [Link]

-

Liu, X., Wang, Y., & Li, X. (2019). Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy. Biomedicine & Pharmacotherapy, 112, 108747. Retrieved from [Link]

-

Khan, A. A., Hussain, S., & Ali, S. (2024). Discovery and In Silico Evaluation of Novel Triazole–Naphthalene Derivatives Targeting Phosphorylated Tau for Alzheimer's Disease: Molecular Docking and ADMET Profiling. ChemRxiv. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1998). Toxicological Review of Naphthalene. Retrieved from [Link]

-

MedlinePlus. (2023). Naphthalene poisoning. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of novel naphthalene-heterocycle hybrids with potent antitumor, anti-inflammatory and antituberculosis activities - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08526J [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00987H [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel naphthalene-enoates: Design and anticancer activity through regulation cell autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Bot Verification [rasayanjournal.co.in]

- 18. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new naphthalene derivative with anti-amyloidogenic activity as potential therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective naphthalene and flavan derivatives from Polygonum cuspidatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. gov.uk [gov.uk]

- 25. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 26. Naphthalene poisoning: MedlinePlus Medical Encyclopedia [medlineplus.gov]

Solubility characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate in common lab solvents

An In-Depth Technical Guide to the Solubility Characteristics of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Solubility in a Versatile Synthetic Intermediate

This compound is a β-keto ester featuring a bulky, aromatic naphthalene moiety. Such compounds are pivotal intermediates in organic synthesis, serving as building blocks for more complex molecular architectures, including heterocyclic systems and potential pharmaceutical agents.[1][2] The utility of any synthetic intermediate is fundamentally governed by its physicochemical properties, chief among them being solubility. For researchers in medicinal chemistry and drug development, understanding the solubility profile of a compound is not merely a procedural step but a cornerstone of experimental design. It dictates the choice of reaction solvents, purification methods (such as crystallization and chromatography), and is a critical determinant in the formulation of biologically active compounds.

This guide provides a comprehensive overview of the predicted solubility characteristics of this compound, explains the underlying chemical principles, and offers a robust experimental protocol for its empirical determination in a laboratory setting.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for the 8-substituted naphthalene isomer is not extensively documented in public literature, we can predict its behavior with high confidence by analyzing its structure and the properties of analogous compounds.

The molecule's structure is amphipathic in nature. It consists of:

-

A large, non-polar, and rigid naphthalene ring system.

-

A more polar, flexible ethyl keto-ester chain containing two carbonyl groups and an ether linkage, which can act as hydrogen bond acceptors.[3]

This duality governs its interaction with different types of solvents based on the principle of "like dissolves like."[4] The large non-polar surface area of the naphthalene group will dominate the molecule's overall character, suggesting poor solubility in highly polar solvents like water. Conversely, its polar functional groups will allow for some interaction with moderately polar to non-polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Sparingly Soluble | The large, hydrophobic naphthalene ring significantly outweighs the polar contribution of the keto-ester group, preventing effective solvation by the highly structured hydrogen-bonding network of water.[5] Alcohols may show slightly better performance due to their alkyl chains. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Soluble | These solvents can engage in dipole-dipole interactions with the polar keto-ester functional group.[6][7][8] Solvents like DMF and DMSO, with their high polarity, are expected to be particularly effective. |

| Non-Polar | Hexane, Heptane, Toluene, Diethyl Ether, Dichloromethane (DCM) | Sparingly Soluble to Soluble | These solvents will primarily interact with the large naphthalene moiety via van der Waals forces.[9] Dichloromethane and Toluene are often excellent solvents for aromatic compounds. |

Guiding Principles of Solubility: A Molecular Perspective

The dissolution of a solute in a solvent is a three-step thermodynamic process: (1) overcoming solute-solute interactions, (2) overcoming solvent-solvent interactions, and (3) forming new solute-solvent interactions.[10] A compound dissolves readily when the energy released from the formation of solute-solvent bonds is comparable to or greater than the energy required to break the existing bonds.

The diagram below illustrates the key interactions influencing the solubility of this compound.

Caption: Favorable and unfavorable interactions between the solute and solvent classes.

Experimental Protocol for Qualitative and Semi-Quantitative Solubility Determination

This protocol provides a reliable, step-by-step method for determining the solubility of this compound. The core principle is to systematically measure the amount of solute that can be dissolved in a fixed volume of solvent.[11][12]

Pillar 1: Expertise & Experience (The "Why")

This protocol is designed for efficiency and accuracy. Using a standardized starting mass and incremental solvent addition allows for a semi-quantitative assessment ("soluble > X mg/mL"). Vigorous mixing ensures the system reaches equilibrium, while observation against a contrasting background prevents false negatives.[10]

Pillar 2: Trustworthiness (Self-Validation)

Each step is designed to be clear and reproducible. Consistency in sample mass, solvent volume, mixing time, and temperature is crucial for generating reliable and comparable data across different solvents.

Methodology

-

Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry 4 mL glass vial.

-

Initial Solvent Addition: Add 1.0 mL of the selected test solvent to the vial using a calibrated pipette.[13]

-

Agitation: Cap the vial securely and agitate vigorously using a vortex mixer for 60 seconds. For solvents with high viscosity, this time may be extended.

-

Observation: Allow the vial to stand for 2 minutes. Observe the solution against a dark background.

-

Completely Dissolved: If the solution is clear with no visible solid particles, the compound is considered "Soluble" at ≥10 mg/mL. Proceed to step 6 if a more quantitative value is desired.

-

Partially Dissolved/Suspended: If solid particles remain, the compound is "Sparingly Soluble" or "Insoluble." Proceed to step 5.

-

-

Heating (Optional): Gently warm the vial to approximately 40-50°C to assess if solubility increases with temperature. This is a key parameter for applications like recrystallization. Observe any changes upon heating and subsequent cooling to room temperature.

-

Semi-Quantitative Determination (If Soluble in Step 4): If the compound dissolved completely, add another 10 mg of solute to the same vial. Repeat steps 3 and 4. Continue this process until solid material no longer dissolves. Record the total mass of solute that dissolved in the 1.0 mL of solvent to establish a semi-quantitative solubility value (e.g., 30-40 mg/mL).

The following workflow diagram visualizes this experimental process.

Caption: Experimental workflow for determining compound solubility.

Conclusion

This compound is predicted to exhibit poor solubility in polar protic solvents like water and increasing solubility in polar aprotic and non-polar organic solvents. Its large naphthalene ring is the primary driver of its hydrophobic character, while the keto-ester moiety allows for favorable interactions with a range of organic media. The provided experimental protocol offers a standardized method for researchers to confirm these predictions and precisely quantify the compound's solubility, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.

References

- 1. Buy Ethyl 3-(ethylamino)-3-oxopropanoate | 52070-13-0 [smolecule.com]

- 2. Chemical Synthesis of Substituted Naphthalene Derivatives: A Review [ouci.dntb.gov.ua]

- 3. 3-Naphthalen-2-yl-3-oxo-propionic acid methyl ester | C14H12O3 | CID 2760160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. www1.chem.umn.edu [www1.chem.umn.edu]

- 7. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. researchgate.net [researchgate.net]

A Comprehensive Guide to the Thermochemical Characterization of Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental parameters in drug development, influencing everything from reaction safety and process scale-up to formulation stability and drug delivery. Ethyl 3-(naphthalen-8-yl)-3-oxopropanoate, a complex β-keto ester, represents a class of compounds for which such critical data is often unavailable in public databases. This guide provides a comprehensive, field-proven framework for the de novo determination of its thermochemical properties. We present a multi-pronged strategy, integrating high-purity synthesis and characterization, state-of-the-art experimental calorimetry, and high-accuracy computational chemistry. This document is structured not as a rigid protocol, but as an in-depth guide explaining the causality behind each methodological choice, ensuring scientific integrity and empowering researchers to generate reliable, publication-quality data.

The Critical Need for Thermochemical Data: A Foundational Overview

In the landscape of pharmaceutical development, understanding the energetic properties of a molecule is not merely academic; it is a cornerstone of safe, efficient, and robust process design. The standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) govern the thermodynamics of synthesis, purification, and storage. For a molecule like this compound, which contains an energetic naphthalene moiety and a reactive β-keto ester group, this data is paramount for:

-

Hazard Assessment: Predicting the heat release of synthetic reactions or potential decomposition events.

-

Process Optimization: Designing energy-efficient and safe scale-up protocols.

-

Physical Stability Prediction: Understanding polymorphic transitions and amorphous stability in the solid state.

-

Computational Modeling: Providing essential parameters for molecular dynamics and other simulations used in drug design.

A thorough literature and database search, including major repositories such as the NIST Chemistry WebBook and PubChem, reveals no available experimental thermochemical data for this compound. This guide, therefore, outlines the definitive workflow to obtain this data from first principles.

The Workflow: An Integrated Approach to Thermochemical Characterization

We advocate for a synergistic approach where experimental measurements and computational predictions are used to validate and reinforce each other. This self-validating system ensures the highest degree of confidence in the final data.

Caption: Integrated workflow for thermochemical data determination.

Prerequisite: Synthesis and High-Purity Characterization

The integrity of any calorimetric measurement is contingent on the purity of the sample. Impurities can significantly alter melting behavior and heats of combustion, leading to erroneous data.

Synthesis

The synthesis of this compound is not described in detail here, but would likely proceed via a Claisen condensation or a similar acylation reaction involving a naphthalen-8-yl precursor and an ethyl acetate derivative. Post-synthesis, rigorous purification, for example by column chromatography followed by recrystallization or high-vacuum distillation, is mandatory.

Purity and Structural Confirmation

A sample purity of >99.9 mol% is required for high-quality calorimetry. A multi-technique approach to confirmation is essential.

-